molecular formula C19H23BrN2O3S B249201 1-[(5-BROMO-2-METHOXYPHENYL)METHYL]-4-(4-METHYLBENZENESULFONYL)PIPERAZINE

1-[(5-BROMO-2-METHOXYPHENYL)METHYL]-4-(4-METHYLBENZENESULFONYL)PIPERAZINE

Cat. No.: B249201
M. Wt: 439.4 g/mol
InChI Key: ADDJDTUINKVLJS-UHFFFAOYSA-N
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Description

1-[(5-BROMO-2-METHOXYPHENYL)METHYL]-4-(4-METHYLBENZENESULFONYL)PIPERAZINE is a synthetic organic compound characterized by its complex molecular structure This compound features a piperazine ring substituted with a 5-bromo-2-methoxy-benzyl group and a toluene-4-sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-bromo-2-methoxy-benzyl)-4-(toluene-4-sulfonyl)-piperazine typically involves multiple steps:

  • Formation of the Benzyl Intermediate:

      Starting Materials: 5-bromo-2-methoxy-benzyl chloride and piperazine.

      Reaction Conditions: The benzyl chloride is reacted with piperazine in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures (80-100°C).

  • Sulfonylation:

      Starting Materials: The benzyl intermediate and toluene-4-sulfonyl chloride.

      Reaction Conditions: The intermediate is then reacted with toluene-4-sulfonyl chloride in the presence of a base such as triethylamine in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions: 1-[(5-BROMO-2-METHOXYPHENYL)METHYL]-4-(4-METHYLBENZENESULFONYL)PIPERAZINE can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.

    Oxidation and Reduction: The methoxy group can be oxidized to a hydroxyl group or reduced to a methyl group.

    Sulfonyl Group Reactions: The sulfonyl group can participate in substitution reactions, forming sulfonamides or sulfonates.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide or potassium thiocyanate in DMF.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products:

  • Substituted piperazines with different nucleophiles.
  • Oxidized or reduced derivatives of the original compound.
  • Sulfonamide or sulfonate derivatives.

Scientific Research Applications

1-[(5-BROMO-2-METHOXYPHENYL)METHYL]-4-(4-METHYLBENZENESULFONYL)PIPERAZINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(5-bromo-2-methoxy-benzyl)-4-(toluene-4-sulfonyl)-piperazine depends on its specific application. In biological systems, it may interact with specific receptors or enzymes, modulating their activity. The bromine and methoxy groups can influence its binding affinity and selectivity, while the sulfonyl group can enhance its solubility and stability.

Comparison with Similar Compounds

    1-(2-Methoxy-benzyl)-4-(toluene-4-sulfonyl)-piperazine: Lacks the bromine atom, which may affect its reactivity and biological activity.

    1-(5-Bromo-2-methoxy-benzyl)-4-(methyl-sulfonyl)-piperazine: Has a methyl-sulfonyl group instead of a toluene-4-sulfonyl group, potentially altering its solubility and interaction with biological targets.

Uniqueness: 1-[(5-BROMO-2-METHOXYPHENYL)METHYL]-4-(4-METHYLBENZENESULFONYL)PIPERAZINE is unique due to the combination of its substituents, which confer specific chemical and biological properties

Properties

Molecular Formula

C19H23BrN2O3S

Molecular Weight

439.4 g/mol

IUPAC Name

1-[(5-bromo-2-methoxyphenyl)methyl]-4-(4-methylphenyl)sulfonylpiperazine

InChI

InChI=1S/C19H23BrN2O3S/c1-15-3-6-18(7-4-15)26(23,24)22-11-9-21(10-12-22)14-16-13-17(20)5-8-19(16)25-2/h3-8,13H,9-12,14H2,1-2H3

InChI Key

ADDJDTUINKVLJS-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=C(C=CC(=C3)Br)OC

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=C(C=CC(=C3)Br)OC

Origin of Product

United States

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